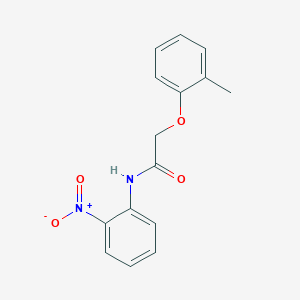![molecular formula C12H17NO2S B4922550 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B4922550.png)
2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine, also known as DMMT, is a synthetic compound that has gained significant attention in the field of chemical research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine is not fully understood, but it is believed to act as an inhibitor of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of nuclear factor-kappa B (NF-κB), which is involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine is also relatively expensive and may not be readily available in some labs.
Future Directions
There are several future directions for the use of 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine in various fields. In medicinal chemistry, 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine could be further studied for its potential as an anti-inflammatory and anti-cancer agent. In materials science, 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine could be used as a building block for the synthesis of new polymers and materials with unique properties. In organic synthesis, 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine could be further explored as a reagent for the synthesis of various organic compounds.
Conclusion:
2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine is a synthetic compound that has gained significant attention in the field of chemical research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for the use of 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine have been discussed in this paper. Further research is needed to fully understand the potential of 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine in various fields.
Synthesis Methods
2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine can be synthesized through a multi-step process involving the reaction of 2,6-dimethylmorpholine with 5-methyl-3-thiophenecarboxylic acid chloride in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine has been shown to exhibit anti-inflammatory and anti-cancer properties. In materials science, 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine has been used as a reagent for the synthesis of various organic compounds.
properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(5-methylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-8-5-13(6-9(2)15-8)12(14)11-4-10(3)16-7-11/h4,7-9H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJNWZVOWFRQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CSC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4922478.png)
![2-[{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B4922482.png)
![6-(1-azepanyl)-N-[3-(1H-pyrazol-1-yl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4922487.png)
![2-(2,4-dichlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4922503.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4922506.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-cyclopropyl-1,3-oxazole-4-carboxamide](/img/structure/B4922523.png)
![2-[(3-chlorobenzyl)oxy]benzonitrile](/img/structure/B4922531.png)

![4-[1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinyl]pyridine](/img/structure/B4922539.png)

![3-chloro-N-({[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4922557.png)
![[2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B4922560.png)
